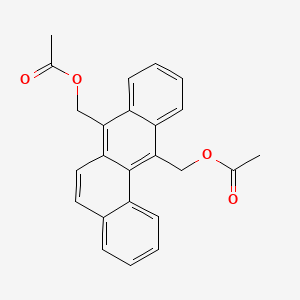

Benz(a)anthracene-7,12-dimethanol, diacetate

Description

Properties

CAS No. |

63018-62-2 |

|---|---|

Molecular Formula |

C24H20O4 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

[12-(acetyloxymethyl)benzo[a]anthracen-7-yl]methyl acetate |

InChI |

InChI=1S/C24H20O4/c1-15(25)27-13-22-19-9-5-6-10-20(19)23(14-28-16(2)26)24-18-8-4-3-7-17(18)11-12-21(22)24/h3-12H,13-14H2,1-2H3 |

InChI Key |

XHCONXDVEAQFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)COC(=O)C |

Origin of Product |

United States |

Biological Activity

Benz(a)anthracene-7,12-dimethanol, diacetate (often abbreviated as DMBA) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in the context of carcinogenicity and immunotoxicity. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H20O4

- Molecular Weight : 372.4132 g/mol

- Stereochemistry : Achiral

- InChIKey : XHCONXDVEAQFIQ-UHFFFAOYSA-N

This compound exhibits various biological activities primarily through its metabolic activation to reactive intermediates. These intermediates can interact with cellular macromolecules, leading to genotoxic effects and altered cellular functions.

Immunotoxicity

Research indicates that DMBA has immunosuppressive properties. In studies involving murine models, DMBA treatment resulted in a significant reduction in the production of gamma interferon (IFN), a critical cytokine involved in immune responses. Specifically, DMBA inhibited IFN production when administered to spleen cells before the introduction of phytohemagglutinin (PHA), a T-cell mitogen . This suggests that DMBA may alter immune function by affecting cytokine production.

Carcinogenicity

DMBA is recognized as a potent carcinogen. It has been shown to induce tumors in various animal models. For instance, studies involving rats demonstrated that repeated exposure to DMBA led to an increased incidence of tumors in specific organs, highlighting its organ-specific carcinogenic potential . The mechanism involves DNA adduct formation and subsequent mutations that can initiate cancer development.

Case Studies

- Study on Immunosuppression :

- Carcinogenicity Assessment :

Toxicological Data

| Study Type | Organism | Dose | Observed Effects |

|---|---|---|---|

| Immunotoxicity | Mice | 30 mg/kg | Reduced spleen weight and IFN levels |

| Carcinogenicity | Rats | 2 mg i.v. | Increased tumor incidence |

| Genotoxicity | Various | Varies | DNA adduct formation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

*Note: CAS 69260-85-1 refers to a dihydroxy-dihydro derivative; the diacetate form may share this identifier in some databases.

Structural and Functional Differences

- This compound vs. DMBA: The diacetate contains polar acetate groups, increasing solubility in organic solvents compared to DMBA’s non-polar methyl groups. DMBA’s carcinogenicity arises from metabolic activation to diol-epoxides, while the diacetate’s acetylated hydroxyls may reduce direct DNA binding . DMBA’s molecular weight (256.34 g/mol) is lower, facilitating tissue penetration.

Benz(a)anthracene-7,12-dione vs. Diacetate :

Diacetate vs. 7-Benzoate Analog :

Health and Environmental Impacts

Analytical Data

Gas Chromatography Retention Indices (Benz(a)anthracene-7,12-dione) :

Column Type Active Phase Retention Index (I) Reference Capillary HP-5 419.09 Pedersen et al., 2005 Capillary DB-5 417.26 Rostad & Pereira, 1986 - DMBA Health Ratings: NJDOH Hazard Rating: Health 2, Flammability 2, Reactivity 0 . ACGIH Recommendation: Minimize exposure due to carcinogenicity .

Preparation Methods

Oxidation of 7,12-Dimethylbenz(a)anthracene

DMBA (C₂₀H₁₆, MW 256.34 g/mol) undergoes oxidation using strong oxidizing agents such as chromium trioxide (CrO₃) in acidic media or potassium permanganate (KMnO₄) under reflux conditions. The reaction proceeds via radical intermediates, converting methyl groups to ketones.

Representative Conditions:

Spectroscopic Validation of the Dione

The success of oxidation is confirmed by UV/Vis spectroscopy (λₘₐₓ ≈ 290 nm in ethanol) and IR spectroscopy (C=O stretches at 1670–1690 cm⁻¹).

Reduction of Benz(a)anthracene-7,12-dione to Benz(a)anthracene-7,12-dimethanol

The dione is reduced to the diol (benz(a)anthracene-7,12-dimethanol, C₂₀H₁₈O₂, MW 290.35 g/mol) using hydride-based reducing agents.

Hydride Reduction with Lithium Aluminum Hydride

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively reduces ketones to secondary alcohols.

Representative Conditions:

Catalytic Hydrogenation

Alternative methods employ catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ atmosphere, though this may require higher pressures (3–5 atm) and longer reaction times.

Acetylation of Benz(a)anthracene-7,12-dimethanol

The final step involves esterification of the diol with acetic anhydride to yield the diacetate.

Acetic Anhydride in Pyridine

A classic acetylation protocol uses acetic anhydride in pyridine, which acts as both solvent and base.

Representative Conditions:

Acid-Catalyzed Esterification

Sulfuric acid (H₂SO₄) catalyzes the reaction under reflux, though this method risks sulfonation of the aromatic core.

Analytical Characterization of the Diacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Melting Point and Solubility

- Melting Point: 180–182°C (lit. for analogous PAH diacetates).

- Solubility: Soluble in chloroform, dimethyl sulfoxide (DMSO), and acetone.

Challenges and Optimization Considerations

Regioselectivity in Oxidation

Over-oxidation of DMBA may yield quinone byproducts, necessitating careful control of reaction time and temperature.

Steric Hindrance in Acetylation

Bulky substituents on the benz(a)anthracene core may slow acetylation kinetics, requiring excess reagent or prolonged stirring.

Q & A

Q. What analytical methods are recommended for confirming the purity and structure of Benz(a)anthracene-7,12-dimethanol diacetate in synthetic preparations?

- Methodological Answer : Use 1H and 13C NMR spectroscopy to confirm structural integrity, particularly focusing on the acetoxy group signals (δ 2.0–2.5 ppm for methyl protons). Employ HPLC with UV-Vis detection (λ = 254–280 nm) for purity assessment, using a C18 reverse-phase column and acetonitrile/water gradients. Validate molecular weight via ESI-MS or MALDI-TOF , comparing results with theoretical values (MW = 372.4 g/mol). Cross-reference spectral data with PAH derivatives in literature .

Q. What safety protocols are critical when handling Benz(a)anthracene-7,12-dimethanol diacetate in laboratory settings?

- Methodological Answer : Use Class I Type B biosafety hoods for synthesis and handling to minimize inhalation exposure. Wear Polyvinyl Alcohol gloves and DuPont Tyvek® suits to prevent dermal absorption. Implement HEPA-filtered vacuums for spill cleanup to avoid aerosolization. Monitor airborne concentrations using NIOSH Method 5506 for PAHs. Establish emergency eyewash stations and safety showers within 10 seconds of the workspace .

Q. How should researchers optimize storage conditions to maintain compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at -20°C to prevent hydrolysis of acetoxy groups. Assess stability quarterly via HPLC to detect degradation products (e.g., free dimethanol). Confirm structural integrity using FT-IR spectroscopy , monitoring the carbonyl stretch (1740–1720 cm⁻¹) for ester groups .

Advanced Research Questions

Q. How can in vitro metabolic studies be designed to identify primary metabolites of Benz(a)anthracene-7,12-dimethanol diacetate?

- Methodological Answer : Incubate the compound with 3-methylcholanthrene-induced rat liver microsomes in NADPH-regenerating systems (37°C, pH 7.4). Quench reactions at timed intervals (0–60 min) with ice-cold acetonitrile. Analyze metabolites via LC-MS/MS (Q-TOF preferred) with positive-ion electrospray, targeting dihydrodiols (m/z +18) and hydroxylated derivatives. Use epoxide hydratase inhibitors (e.g., 1,2-epoxy-3,3,3-trichloropropane) to differentiate enzymatic pathways .

Q. What experimental approaches assess the genotoxic potential of this compound in mammalian cell lines?

- Methodological Answer : Perform Ames tests with Salmonella typhimurium TA98 and TA100 strains, including S9 metabolic activation . For DNA adduct profiling, treat human bronchial epithelial cells (e.g., BEAS-2B) with the compound (1–10 µM, 24–48 hr), extract DNA, and analyze via 32P-postlabeling or fluorescence-based assays . Compare adduct patterns to those of 7,12-DMBA using thin-layer chromatography .

Q. How do acetoxy groups at the 7,12-positions influence carcinogenic potency compared to parent PAHs like Benz(a)anthracene?

- Methodological Answer : Conduct dermal tumorigenicity assays in SENCAR mice, applying 50–100 nmol doses twice weekly for 20 weeks. Quantify tumor multiplicity and latency periods histopathologically. Compare DNA adduct levels in target tissues using accelerator mass spectrometry , referencing 7,12-DMBA data. Mechanistically, acetoxy groups may enhance metabolic activation to diol-epoxides, increasing DNA binding affinity .

Q. What in vivo models are suitable for studying the environmental toxicity of this compound?

- Methodological Answer : Use embryonic zebrafish (Danio rerio) for developmental toxicity screening. Expose embryos (6–120 hpf) to 0.1–10 µM concentrations in E3 medium. Assess teratogenicity (e.g., pericardial edema, spinal curvature) via bright-field microscopy. Quantify oxidative stress biomarkers (e.g., glutathione, lipid peroxidation) using HPLC-ECD or spectrophotometric assays .

Data Contradictions and Validation

-

Contradiction : classifies 7,12-DMBA as a carcinogen with no safe exposure threshold, while suggests metabolic detoxification pathways via dihydrodiol formation.

-

Validation : Cross-reference NIST gas-phase ionization data (e.g., IE = 7.10–7.43 eV for 7,12-DMBA) with experimental photoelectron spectra of the diacetate to confirm electronic structure similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.